molecular formula C18H19FN2O4S B2786974 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 942012-88-6

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2786974
CAS No.: 942012-88-6
M. Wt: 378.42
InChI Key: QMAJMGAYEBRXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorinated aromatic core and a substituted phenylamine moiety. The compound features:

  • Sulfonamide backbone: A 3-methylbenzenesulfonamide group with a fluorine substituent at position 3.
  • Aromatic substituents: A methoxy group at position 3 and a 2-oxopyrrolidin-1-yl (a five-membered lactam ring) at position 4 on the phenylamine side chain.

Properties

IUPAC Name

4-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-10-14(6-7-15(12)19)26(23,24)20-13-5-8-16(17(11-13)25-2)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJMGAYEBRXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H18FN2O3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. The presence of the fluorine atom and the oxopyrrolidine moiety in this compound may enhance its interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains.

Anti-inflammatory Effects

Compounds with sulfonamide groups have been shown to possess anti-inflammatory properties. The specific mechanism involves inhibition of certain pathways related to inflammatory responses, possibly through modulation of cytokine production.

Anticancer Potential

Research has suggested that sulfonamide derivatives can inhibit various cancer cell lines. Preliminary data indicate that this compound may interfere with cell proliferation and induce apoptosis in specific cancer types.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in inflammatory processes, altering their activity and reducing inflammation.
  • Cell Cycle Interference : Evidence suggests that the compound can disrupt the cell cycle in cancer cells, leading to reduced viability.

Study 1: Antimicrobial Efficacy

A study evaluating various sulfonamide derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Study 3: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutic agents .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
Anti-inflammatoryCytokine modulation
AnticancerCell cycle disruption

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological properties that make it suitable for research in multiple therapeutic areas:

  • Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine compounds, similar to 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide, have shown promising anticonvulsant effects. These compounds are synthesized and tested for their efficacy in reducing seizure activity in preclinical models .
  • Neuroprotective Effects : The structure of the compound suggests potential neuroprotective capabilities. Studies have demonstrated that related pyrrolidine derivatives can modulate NMDA receptor activity, which is crucial for synaptic plasticity and cognitive functions. This modulation may help prevent excitotoxicity associated with neurodegenerative diseases .
  • Antimicrobial Properties : Some sulfonamide derivatives are known for their antimicrobial activity. The sulfonamide moiety in this compound could provide a basis for developing new antibiotics or antifungal agents, targeting resistant strains of bacteria .

Case Studies

Several studies have highlighted the applications and effects of compounds related to this compound:

  • Anticonvulsant Testing : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant properties using maximal electroshock and pentylenetetrazole models. Results showed that certain modifications increased efficacy, indicating a potential pathway for optimizing similar compounds .
  • Neuroprotection Research : Investigations into the neuroprotective effects of KYNA (kynurenic acid), a metabolite involved in the tryptophan-kynurenine pathway, revealed how modulation of NMDA receptor activity could mitigate neurological damage. Similar mechanisms may be applicable to the studied compound, suggesting avenues for further research into its neuroprotective potential .
  • Antimicrobial Activity Assessment : Research examining the antimicrobial properties of sulfonamide derivatives indicated that structural modifications could enhance efficacy against resistant bacterial strains. This suggests that this compound could be explored as a scaffold for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

  • Fluorine Impact : Fluorine at position 4 (target compound) or on aromatic rings (e.g., ) improves metabolic stability and binding affinity via hydrophobic interactions.
  • Lactam vs. Heterocycles : The 2-oxopyrrolidin-1-yl group in the target compound provides moderate solubility compared to bulkier heterocycles (e.g., pyrazolopyrimidine in ), which may reduce membrane permeability.
  • Molecular Weight : The target compound’s lower molecular weight (~390 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to analogs like (589.1 g/mol).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the aniline precursor and subsequent functionalization of the pyrrolidinone moiety. Key parameters include:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Inert Atmosphere : Use of nitrogen/argon to protect reactive intermediates .
  • Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) to achieve >95% purity .
    • Validation : Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm final product purity using HPLC retention time matching .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorine at C4, methoxy at C3-phenyl) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidinone and sulfonamide regions .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 423.1234) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry (if applicable) and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrrolidinone) .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with reference inhibitors .
  • Solubility Testing : Use shake-flask method with PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL suggests formulation challenges) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy substitution) influence target selectivity and potency?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with:
  • Fluorine Replacement : Replace 4-fluoro with chloro or hydrogen to assess halogen-dependent activity .
  • Methoxy Position : Shift methoxy from C3 to C2-phenyl to study steric effects on receptor binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .
  • Data Validation : Cross-validate computational predictions with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC impurities)?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
  • Compare NMR with IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • Use LC-MS to trace impurities (e.g., unreacted starting material at m/z 250.0892) .
  • Dynamic NMR Experiments : Vary temperature to detect rotamers or conformational exchange in the pyrrolidinone ring .
  • Synthetic Repetition : Repeat reactions under stricter anhydrous conditions to eliminate hydrolysis byproducts .

Q. How can researchers elucidate the compound's mechanism of action at the molecular level?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (e.g., kₐₜ/Kₘ for enzyme inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.